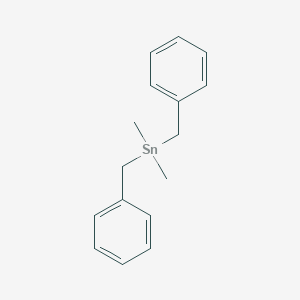

Dibenzyl(dimethyl)stannane

Description

Properties

CAS No. |

17841-75-7 |

|---|---|

Molecular Formula |

C16H20Sn |

Molecular Weight |

331 g/mol |

IUPAC Name |

dibenzyl(dimethyl)stannane |

InChI |

InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |

InChI Key |

SBPVNOJMOXZFTL-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Other CAS No. |

17841-75-7 |

Synonyms |

dibenzyl-dimethyl-stannane |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Dimethyl Stannane

Precursor Synthesis Strategies: Dibenzyltin Dichloride

The primary and most direct route to dibenzyltin dichloride involves the reaction of metallic tin with benzyl (B1604629) halides. This section details the methodologies and the factors influencing the reaction's success and yield.

Direct Synthesis Approaches from Metallic Tin and Benzyl Halides

The direct reaction of elemental tin with benzyl chloride stands as a fundamental method for the synthesis of dibenzyltin dichloride. researchgate.net This approach, often referred to as direct synthesis, offers a straightforward pathway to this crucial organotin intermediate. The general reaction involves heating metallic tin powder or shavings with benzyl chloride, typically in the presence of a solvent.

The choice of benzyl halide can influence the reaction, with benzyl chloride being a commonly used reagent. The reactivity of the tin-carbon bond formation is a key step in this process.

Optimization of Reaction Conditions and Yields for Precursor Preparation

Several factors have been identified to optimize the yield and efficiency of dibenzyltin dichloride synthesis. The reaction conditions, including temperature, solvent, and the presence of catalysts or promoters, play a significant role.

The reaction is often carried out at elevated temperatures, with the boiling point of the solvent influencing the reaction rate. Solvents such as toluene are commonly employed. uu.nl The physical state of the tin metal is also crucial; finely divided tin powder provides a larger surface area for reaction, which can enhance the reaction rate.

To further improve the reaction, various additives have been explored. The use of dispersants like activated carbon, diatomaceous earth, or kaolin can prevent the agglomeration of tin powder, maintaining its reactivity and leading to significantly higher yields of dibenzyltin dichloride. nih.gov Additionally, the presence of certain metals or their salts, such as iron, copper, mercury, gold, or platinum, can act as catalysts, accelerating the reaction and improving the yield. acs.org

| Reactants | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |

| Tin, Benzyl Chloride | None | Toluene | Reflux | Moderate |

| Tin, Benzyl Chloride | Kaolin, Yellow Sand | Toluene | 120 | >90 |

| Tin, Benzyl Chloride | Iron/Copper/Mercury/Gold/Platinum | Dibutyl ether | Reflux | Improved |

Conversion of Halide Precursors to Dibenzyl(dimethyl)stannane

Once dibenzyltin dichloride is synthesized, the next crucial step is the conversion of this halide precursor into the target compound, this compound. This is typically achieved through alkylation reactions with organometallic reagents.

Alkylation Reactions Utilizing Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The replacement of the chloride atoms in dibenzyltin dichloride with methyl groups is a key transformation in the synthesis of this compound. This is accomplished through the use of powerful nucleophilic alkylating agents such as Grignard reagents (e.g., methylmagnesium chloride) and organolithium compounds (e.g., methyllithium). wikipedia.orgwikipedia.org

These reactions proceed via a nucleophilic substitution mechanism where the carbanionic methyl group from the organometallic reagent attacks the electrophilic tin atom, displacing the chloride ions. The general reaction can be represented as:

(C₆H₅CH₂)₂SnCl₂ + 2 CH₃MgX → (C₆H₅CH₂)₂Sn(CH₃)₂ + 2 MgXCl (where X = Cl, Br, I)

or

(C₆H₅CH₂)₂SnCl₂ + 2 CH₃Li → (C₆H₅CH₂)₂Sn(CH₃)₂ + 2 LiCl

The choice of the organometallic reagent and the reaction conditions, such as solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran) and temperature, are critical for achieving a high yield of the desired tetraorganotin product.

Development of Alternative Synthetic Routes

While the alkylation of diorganotin dihalides is a common method, alternative strategies for the synthesis of unsymmetrical tetraorganotins like this compound are continually being explored. These may include redistribution reactions or the use of different starting materials. However, for this compound specifically, the alkylation of dibenzyltin dichloride remains the most direct and widely utilized approach.

Advanced Synthetic Techniques and Mechanistic Considerations

The synthesis of organotin compounds, including this compound, can be further understood and improved through advanced techniques and a consideration of the underlying reaction mechanisms.

The mechanism of the alkylation of organotin halides is generally considered to be a nucleophilic substitution at the tin center. The highly polar carbon-metal bond in Grignard and organolithium reagents renders the organic group strongly nucleophilic. libretexts.orgchemohollic.com The reaction likely proceeds through a transition state where the tin atom expands its coordination sphere before the halide leaving group departs.

For the direct synthesis of the precursor, dibenzyltin dichloride, from metallic tin, a radical mechanism has been proposed. uu.nl This involves the initial formation of a benzyl radical which then reacts with the tin metal.

Further research into reaction kinetics, the role of intermediates, and the development of more efficient and environmentally benign catalytic systems continue to be areas of active investigation in the field of organotin chemistry.

Structural Elucidation and Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of organotin compounds.

¹H NMR Spectroscopic Analysis of Organic Ligands

¹H NMR spectroscopy would provide information on the chemical environment of the protons in the dimethyl and dibenzyl ligands attached to the tin atom. One would expect to observe distinct signals for the methyl protons (Sn-CH₃), the methylene (B1212753) protons (Sn-CH₂-Ph), and the aromatic protons of the benzyl (B1604629) groups. The chemical shifts (δ) and spin-spin coupling constants (J) would be characteristic of the molecule's structure.

¹³C NMR Spectroscopic Analysis of Carbon Environments, Including Sn-C Coupling

A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule: the methyl carbons, the methylene carbons, and the carbons of the phenyl rings (ipso, ortho, meta, para). A key feature in the ¹³C NMR of organotin compounds is the observation of coupling between the tin isotopes (¹¹⁹Sn and ¹¹⁷Sn) and the carbon atoms. The magnitude of these coupling constants, denoted as ⁿJ(Sn,C), provides valuable information about the s-character of the tin-carbon bonds and the geometry around the tin center.

¹¹⁹Sn NMR Spectroscopy: Chemical Shifts as Probes for Tin Coordination Environment and Oxidation State

¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus covers a wide range and is diagnostic of the tin environment. For a tetraorganostannane like Dibenzyl(dimethyl)stannane, the tin atom is in the +4 oxidation state, and a chemical shift characteristic of a four-coordinate, tetrahedral geometry would be expected.

Vibrational Spectroscopy: Infrared (IR) Analysis

Identification of Characteristic Vibrational Modes of Ligands and Tin-Carbon Bonds

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl and benzyl groups, as well as the aromatic C=C stretching of the phenyl rings. Crucially, the far-infrared region would contain the characteristic stretching frequencies for the tin-carbon bonds (ν(Sn-C)), which confirm the presence of these linkages.

¹¹⁹Sn Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that provides specific information about the electronic environment of the tin nucleus. The key parameters are the isomer shift (δ) and the quadrupole splitting (Δ). The isomer shift is related to the s-electron density at the tin nucleus and is indicative of the oxidation state. The quadrupole splitting provides information about the symmetry of the electronic environment around the tin atom; for a perfectly tetrahedral compound, the quadrupole splitting is expected to be zero or very small.

Due to the lack of specific experimental data for this compound in the conducted searches, it is not possible to populate data tables or provide detailed research findings for the subsections outlined above.

Determination of Tin Oxidation State and Coordination Environment from Isomer Shifts and Quadrupole Splitting

119Sn Mössbauer spectroscopy is a powerful tool for determining the oxidation state and coordination environment of tin atoms in chemical compounds. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift (δ) provides information about the s-electron density at the tin nucleus. This is influenced by the oxidation state of the tin atom and the nature of the ligands bonded to it. For organotin(IV) compounds, isomer shifts typically fall within a specific range. A measured isomer shift for this compound would definitively confirm the tin atom is in the +4 oxidation state. The electronegativity of the benzyl and methyl groups would also influence the s-electron density and, consequently, the precise value of the isomer shift.

The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment of the 119Sn nucleus with an asymmetric electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfect tetrahedral or octahedral symmetry around the tin atom. For a tetraorganotin compound like this compound, a tetrahedral geometry would be expected in an idealized state, which would result in a zero or very small quadrupole splitting. Any significant deviation from this would suggest distortions in the solid-state structure, possibly due to steric hindrance from the benzyl groups or crystal packing effects.

Without experimental Mössbauer data for this compound, a definitive analysis of its tin oxidation state and coordination environment via this method is not possible.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure analysis of this compound would provide detailed insights into its molecular and supramolecular architecture.

A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of the molecular conformation in the solid state. Furthermore, it would elucidate the supramolecular architecture, which describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces.

For a tetracoordinate organotin(IV) compound such as this compound, the expected coordination geometry around the tin center is tetrahedral. X-ray crystallography would confirm this and provide precise values for the C-Sn-C bond angles. Any significant deviation from the ideal tetrahedral angle of 109.5° would indicate steric strain within the molecule. While less common for simple tetraorganotins, higher coordination numbers (trigonal bipyramidal or octahedral) can occur in the presence of coordinating solvents or ligands, a possibility that crystallographic analysis would clarify.

The way molecules of this compound pack in the solid state is determined by weak intermolecular interactions, such as van der Waals forces. Analysis of the crystal structure would identify the specific types of intermolecular contacts and reveal any recurring packing motifs. Understanding these interactions is crucial for explaining the physical properties of the crystalline material.

In the absence of a published crystal structure for this compound, a detailed discussion of its solid-state architecture, coordination geometry, and intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Dibenzyl(dimethyl)stannane.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The tin atom is expected to adopt a tetrahedral geometry, with the two methyl and two benzyl (B1604629) groups attached.

Conformational analysis would explore the different spatial arrangements of the benzyl groups, which can rotate around the tin-carbon bond. This analysis would identify the most stable conformer and the energy barriers between different conformations. However, specific optimized geometric parameters and conformational energy profiles for this compound are not documented in the available literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. While these calculations are standard for many organotin compounds, specific values for this compound are not reported.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which can be compared with experimental results to validate the computed structure. For this compound, theoretical predictions of NMR (¹H, ¹³C, ¹¹⁹Sn), and IR spectra would be of significant interest.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the different nuclei in the molecule. For this compound, this would include the chemical shifts of the protons and carbons in the methyl and benzyl groups, as well as the chemical shift of the tin-119 nucleus, which is particularly informative for organotin compounds.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This would help in identifying the characteristic vibrational modes of the methyl and benzyl groups attached to the tin atom.

Currently, there are no published studies presenting these theoretical spectroscopic parameters for this compound.

Quantum Chemical Modeling of Reaction Pathways and Mechanisms

Quantum chemical modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step process of bond breaking and formation. Such studies could explore, for example, the mechanism of thermal decomposition or reactions with electrophiles or nucleophiles. However, no such mechanistic studies have been published for this specific compound.

Advanced Computational Approaches in Organotin Chemistry

Beyond standard DFT calculations, more advanced computational methods are being applied to organotin chemistry to achieve higher accuracy or to study more complex phenomena. These can include:

Ab initio methods: Such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, which can provide more accurate results, albeit at a higher computational cost.

Relativistic effects: For heavy elements like tin, relativistic effects can be significant and may need to be included in the calculations for high accuracy.

Solvent effects: Computational models can also incorporate the effects of a solvent to provide a more realistic description of the molecule's behavior in solution.

While these advanced methods are utilized in the broader field of organotin chemistry, their specific application to this compound has not been reported. The absence of dedicated computational studies on this compound highlights a gap in the current body of scientific literature and presents an opportunity for future research to explore its theoretical properties and reactivity.

Reactivity Patterns and Mechanistic Studies

Reactions Involving Tin-Carbon Bond Cleavage and Formation

The reactivity of dibenzyl(dimethyl)stannane is largely defined by the nature of its four tin-carbon (Sn-C) bonds. While the Sn-C bond is generally stable towards air and moisture, it is susceptible to cleavage by various electrophilic reagents, including halogens, mineral acids, and metal halides gelest.com. The cleavage of these bonds is a fundamental process in the synthetic application of organotin compounds.

In tetraorganostannanes (R₄Sn) like this compound, the selectivity of bond cleavage depends on the nature of the organic groups attached to the tin atom. Aryl and benzyl (B1604629) groups are typically cleaved more readily than simple alkyl groups gelest.com. Therefore, in reactions with electrophiles, the tin-benzyl bond is expected to be more reactive than the tin-methyl bond.

Key Research Findings:

Halogenolysis: Reaction with halogens such as chlorine or bromine results in the stepwise cleavage of Sn-C bonds. The first equivalent of the halogen will preferentially cleave a benzyl group to yield benzyldimethyl(chloro)stannane and benzyl chloride.

(C₇H₇)₂(CH₃)₂Sn + Cl₂ → (C₇H₇)(CH₃)₂SnCl + C₇H₇Cl

Acidolysis: Mineral acids like HCl can also induce cleavage, protonating one of the organic groups. Again, the benzyl group is the more likely leaving group, forming toluene.

(C₇H₇)₂(CH₃)₂Sn + HCl → (C₇H₇)(CH₃)₂SnCl + C₇H₈

Redistribution Reactions: In the presence of a Lewis acid catalyst or heat, tetraorganostannanes can undergo redistribution (or comproportionation) reactions with organotin halides like tin tetrachloride (SnCl₄) gelest.com. This process is crucial for synthesizing tri-, di-, and mono-organotin halides from their tetraorgano precursors. The stoichiometry of the reactants controls the final product distribution gelest.com.

(C₇H₇)₂(CH₃)₂Sn + SnCl₄ → (C₇H₇)₂(CH₃)SnCl + CH₃SnCl₃ (example of possible products)

The formation of Sn-C bonds to synthesize the parent compound, this compound, typically involves the reaction of an organometallic nucleophile, such as a Grignard reagent or an organolithium reagent, with an appropriate organotin halide. For instance, the reaction of dibenzyldichlorostannane with methylmagnesium bromide.

(C₇H₇)₂SnCl₂ + 2 CH₃MgBr → (C₇H₇)₂(CH₃)₂Sn + 2 MgBrCl

Table 1: Tin-Carbon Bond Cleavage Reactions

| Reagent Type | Specific Reagent | Preferentially Cleaved Group | Typical Products |

|---|---|---|---|

| Halogen | Cl₂, Br₂ | Benzyl | (C₇H₇)(CH₃)₂SnX, C₇H₇X |

| Mineral Acid | HCl, H₂SO₄ | Benzyl | (C₇H₇)(CH₃)₂SnCl, C₇H₈ |

Coordination Chemistry with Ancillary Ligands: Adduct and Complex Formation

The tin atom in tetraorganostannanes like this compound has a complete octet and is tetrahedrally coordinated, making it a relatively weak Lewis acid. Consequently, it does not typically form stable adducts or complexes with ancillary ligands. However, upon cleavage of one or more Sn-C bonds to form organotin halides, such as dibenzyldichlorostannane ((C₇H₇)₂SnCl₂), the Lewis acidity of the tin center increases significantly. These resulting organotin halides readily form hypercoordinate complexes with a variety of Lewis bases wikipedia.org.

The coordination number of tin in these complexes is frequently greater than four, with five (trigonal bipyramidal) and six (octahedral) coordinate geometries being common gelest.comekb.eg. This ability to expand the coordination sphere is due to the availability of low-lying 5d atomic orbitals on the tin atom gelest.com.

Diorganotin dihalides, derived from the parent stannane, react with bidentate (chelating) ligands to form stable cyclic structures. Ligands containing nitrogen or sulfur donor atoms, such as 2,2'-bipyridine (B1663995) or dithiocarbamates, are particularly effective. researchgate.netresearchgate.net. These chelation processes often result in highly stable five- or six-coordinate complexes.

For example, a derivative like dibenzyldichlorostannane would be expected to react with a bidentate ligand (L-L) as follows:

(C₇H₇)₂SnCl₂ + L-L → [(C₇H₇)₂SnCl₂(L-L)]

Ligand exchange reactions are also common in the coordination chemistry of organotin compounds. A coordinated ligand can be displaced by a stronger Lewis base, allowing for the synthesis of a variety of complexes from a single precursor. The equilibrium of this exchange is governed by the relative donor strengths of the ligands and the stability of the resulting complexes.

The formation and stability of organotin complexes are profoundly influenced by the steric and electronic properties of the ancillary ligands. researchgate.netnih.gov.

Steric Effects: The steric bulk of a ligand can significantly impact its ability to coordinate to the tin center. Large, bulky ligands can hinder the approach to the metal, potentially leading to lower coordination numbers or favoring the formation of complexes with less-crowded geometries illinois.edunih.gov. For instance, a very bulky phosphine (B1218219) ligand might form a five-coordinate complex where a smaller one could form a six-coordinate species.

Electronic Effects: The electronic properties of a ligand, specifically its ability to donate electron density to the tin center, are crucial. Stronger Lewis bases (i.e., more potent electron donors) will form more stable coordinate bonds. The stability of the resulting complex is directly related to the ligand's electron-donating capability. This can be observed in trends of formation constants for a series of ligands with varying electronic profiles. nih.gov.

Table 2: Influence of Ligand Properties on Coordination

| Ligand Property | Description | Effect on Coordination Behavior |

|---|---|---|

| Steric Bulk | The physical size of the ligand (e.g., Tolman cone angle). | Large bulk can prevent the formation of higher-coordinate complexes and may weaken the Sn-ligand bond due to steric repulsion. illinois.edu |

| Electronic Nature | The ability of the ligand to donate its lone pair of electrons (Lewis basicity). | Stronger electron-donating ligands form more stable and shorter bonds to the Lewis acidic tin center. |

| Chelate Effect | The ability of a multidentate ligand to form a ring structure with the tin atom. | Chelating ligands form significantly more stable complexes compared to analogous monodentate ligands (thermodynamic effect). researchgate.net |

Participation in Transmetalation Reactions

Transmetalation is a key step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. Organostannanes are famous for their participation in the palladium-catalyzed Stille reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org.

In a Stille coupling, an organostannane (R-SnR'₃) reacts with an organic halide or triflate (R''-X) in the presence of a palladium catalyst. The key transmetalation step involves the transfer of the R group from tin to the palladium center.

The efficiency of this transfer depends on the "migratory aptitude" of the organic groups on the tin atom. The general trend for group transfer is:

Alkynyl > Alkenyl > Aryl > Benzyl ≈ Allyl > Methyl > Alkyl

For this compound, the benzyl group has a much higher migratory aptitude than the methyl group. Therefore, in a Stille reaction, it is the benzyl group that would selectively transfer to the palladium catalyst, leaving the two methyl groups attached to the tin by-product. This selective transfer makes such mixed-group organostannanes valuable reagents in organic synthesis. The reaction would proceed as follows, where R-X is an organic halide:

(C₇H₇)₂(CH₃)₂Sn + R-X --(Pd catalyst)--> R-C₇H₇ + (C₇H₇)(CH₃)₂SnX

This reactivity underscores the utility of this compound as a potential source of benzyl groups for the construction of more complex organic molecules.

Catalytic Applications and Mechanistic Research

Catalysis in Polymerization Reactions

There is no available scientific literature detailing the use of Dibenzyl(dimethyl)stannane as a catalyst in polymerization reactions.

There is no documented evidence or research to suggest that this compound has been employed or studied as an initiator for the ring-opening polymerization (ROP) of cyclic monomers. While other metal-based compounds are utilized as initiators in ROP, the role of this compound in this area remains unexplored in the scientific literature.

Consistent with the lack of data on its use in polymerization, no studies on the catalytic mechanisms of this compound in polymer synthesis have been published. Mechanistic studies are contingent on the compound demonstrating catalytic activity, which has not been reported.

Applications in Transesterification and Carbonylation Reactions

No specific research was found detailing the application of this compound in transesterification or carbonylation reactions.

While various tin-based catalysts have been investigated for the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and carbon dioxide, there are no specific reports on the catalytic activity of this compound for this or other carbonate ester syntheses. The literature on DMC production focuses on other organotin compounds, such as dibutyltin (B87310) derivatives, and does not mention the use of this compound.

No literature is available on structure-activity relationship (SAR) studies involving this compound as a catalyst for transesterification reactions. SAR studies are crucial for optimizing catalyst performance, but such research has not been conducted or published for this compound in this specific application.

Other Catalytic Transformations in Organic Synthesis

Following a comprehensive review of scientific literature, no studies have been identified that investigate the application of this compound as a catalyst or co-catalyst in the copolymerization of carbon dioxide (CO2) and epoxides. The existing body of research on catalysts for this specific transformation primarily focuses on complexes of other metals, such as zinc, cobalt, chromium, and aluminum. These catalysts have demonstrated varying degrees of activity and selectivity in producing polycarbonates from the reaction of CO2 with a range of epoxide monomers.

The mechanism of CO2/epoxide copolymerization is generally understood to involve the coordination and activation of the epoxide by a Lewis acidic metal center, followed by nucleophilic attack to ring-open the epoxide. The resulting metal alkoxide can then react with CO2 to form a metal carbonate, which subsequently reacts with another epoxide molecule to propagate the polymer chain. The efficiency and selectivity of this process are highly dependent on the nature of the metal catalyst, its ligand sphere, and the reaction conditions.

While organotin compounds have been employed as catalysts in other polymerization reactions, their specific use in the context of CO2/epoxide copolymerization has not been reported in the available literature. Therefore, a detailed discussion of research findings, mechanistic insights, or a data table of catalytic performance for this compound in this application cannot be provided.

Integration into Advanced Materials and Supramolecular Architectures

Utilization in the Development of Advanced Polymer Materials

There is no available research detailing the design and synthesis of electrochromic polymers specifically modified with Dibenzyl(dimethyl)stannane. While the field of electrochromic polymers is extensive, and various organometallic compounds have been explored for their redox properties, the role of this compound in this application has not been documented.

Similarly, a review of the literature does not yield any information on the use of this compound in the fabrication of polymer-dispersed liquid crystals (PDLCs). The fabrication of PDLCs involves a carefully controlled phase separation process, and while a wide array of polymers and liquid crystals are used, the incorporation of this compound as a component or additive is not described in existing research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.